

4-Bromo-3-fluorophenol: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 4-Bromo-3-fluorophenol

Cat. No.: B054050

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Introduction

4-Bromo-3-fluorophenol has emerged as a crucial and versatile building block in organic synthesis, finding extensive applications in the development of pharmaceuticals, advanced materials, and agrochemicals. Its unique trifunctional molecular architecture, featuring a hydroxyl group, a bromine atom, and a fluorine atom on a phenyl ring, allows for a wide range of chemical transformations. The strategic placement of these functionalities provides synthetic chemists with a powerful tool for constructing complex molecular frameworks with high precision and control. This document provides detailed application notes and experimental protocols for the use of **4-bromo-3-fluorophenol** in several key synthetic transformations, including cross-coupling reactions and the synthesis of bioactive molecules, liquid crystals, and polymers.

Applications in Cross-Coupling Reactions

The bromine atom in **4-bromo-3-fluorophenol** serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of a diverse array of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While a specific protocol for **4-bromo-3-fluorophenol** is not readily available in the searched literature,

the following is a representative protocol adapted from the coupling of structurally similar aryl bromides. This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many biologically active compounds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

- **4-Bromo-3-fluorophenol** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- Triphenylphosphine (PPh_3) (8 mol%)
- Potassium carbonate (K_2CO_3) (2.0 equiv)
- 1,4-Dioxane (degassed)
- Water (degassed)
- Nitrogen or Argon atmosphere

Procedure:

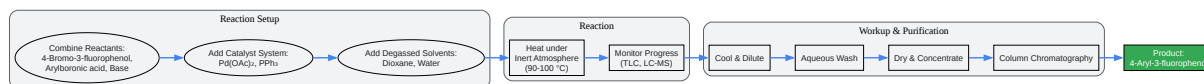
- To a flame-dried Schlenk flask, add **4-bromo-3-fluorophenol** (1.0 mmol, 191 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
- Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).
- Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

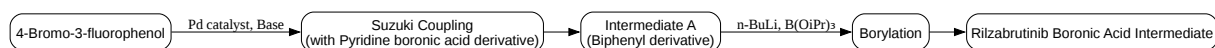
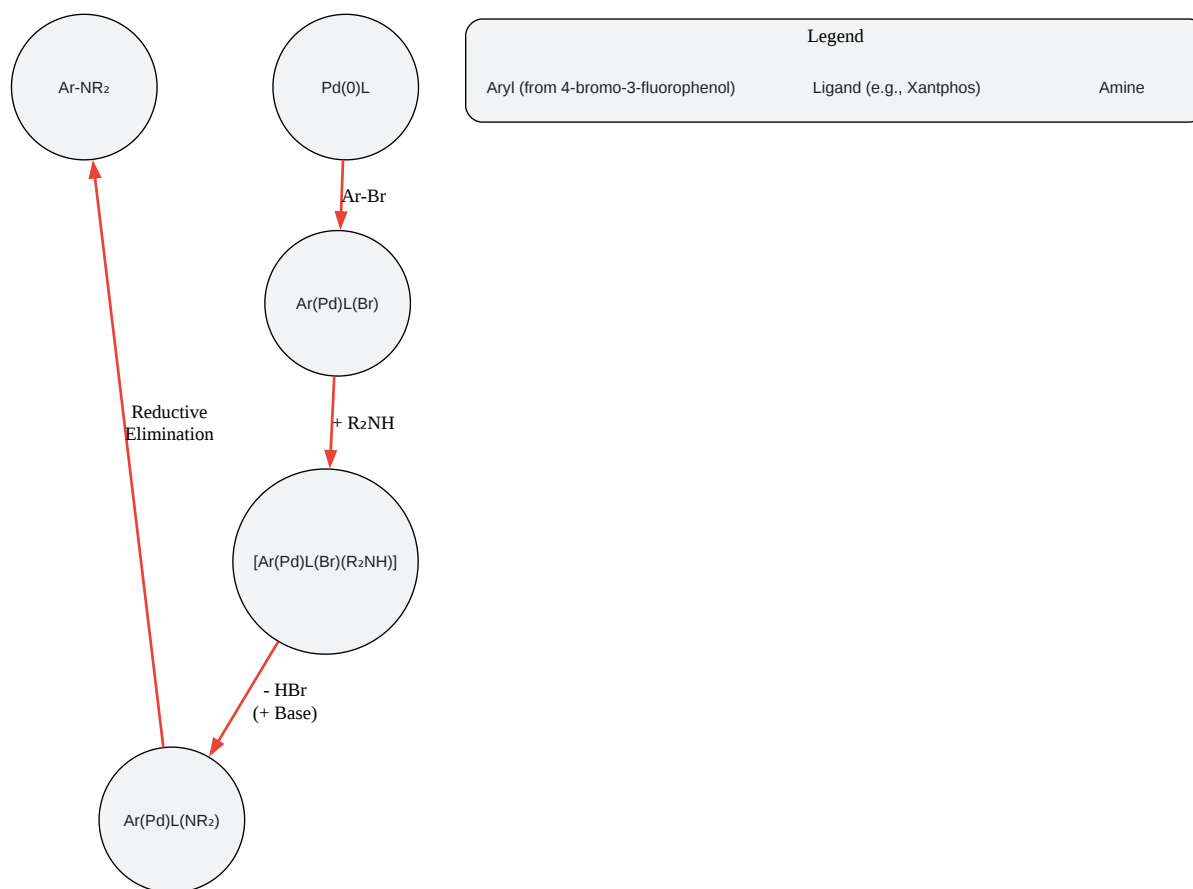
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data for Analogous Suzuki Couplings:

Aryl Halide	Coupling Partner	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Bromo-3-iodophenol	Phenylboronic acid	Pd(PPh ₃) ₄ (2)	K ₂ CO ₃	Dioxane/H ₂ O	80	4-6	~85
3,4-Dibromophenol	Phenylboronic acid	Pd(OAc) ₂ (2) / PCy ₃ (4)	K ₃ PO ₄	Dioxane/H ₂ O	100	12-24	Variable

Note: The data in this table is for analogous compounds and serves as a guideline for reaction optimization.





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